molecular formula C18H24N4O3 B6687245 3-(3,4-dimethoxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

3-(3,4-dimethoxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B6687245
M. Wt: 344.4 g/mol
InChI Key: WIRNYTOSYZKVGP-HNNXBMFYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a 3,4-dimethoxyphenyl group attached to a propan-1-one backbone, which is further linked to a triazol-1-ylmethyl-substituted pyrrolidin-1-yl group. The presence of multiple functional groups and stereochemistry makes it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl group. This can be achieved through the methylation of phenol derivatives. Subsequent steps involve the formation of the propan-1-one backbone and the introduction of the pyrrolidin-1-yl group. The triazol-1-ylmethyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrrolidin-1-yl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the pyrrolidin-1-yl and triazol-1-ylmethyl groups.

  • 1-(2-(Triazol-1-ylmethyl)pyrrolidin-1-yl)propan-1-one: Similar backbone but lacks the 3,4-dimethoxyphenyl group.

Uniqueness: The uniqueness of 3-(3,4-Dimethoxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one lies in its combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-7-5-14(12-17(16)25-2)6-8-18(23)22-10-3-4-15(22)13-21-11-9-19-20-21/h5,7,9,11-12,15H,3-4,6,8,10,13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRNYTOSYZKVGP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCCC2CN3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC[C@H]2CN3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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